molecular formula C14H15N3O3S B2735007 N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide CAS No. 297178-86-0

N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B2735007
CAS No.: 297178-86-0
M. Wt: 305.35
InChI Key: ZUXLEAHODLVWQV-UHFFFAOYSA-N
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Description

N-(4-{[(4-Pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a synthetic small molecule with a molecular weight of 305.352 and the molecular formula C14H15N3O3S . This compound, cataloged under CAS 297178-86-0, features a sulfonamide core and belongs to a class of sulfonylamino phenylacetamide derivatives investigated for their potential in pharmaceutical research . The structure incorporates nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds and their ability to interact with enzymatic targets . As a research chemical, it serves as a valuable building block or intermediate in drug discovery efforts, particularly in the synthesis and development of novel therapeutic agents. Its physical and chemical properties include a logP of 3.06, indicating moderate lipophilicity, and a polar surface area of 96.54 Ų . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-11(18)17-13-2-4-14(5-3-13)21(19,20)16-10-12-6-8-15-9-7-12/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLEAHODLVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Antimicrobial Properties

N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide exhibits significant antimicrobial activity, primarily through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Preliminary studies indicate that this compound shows efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory and Anticancer Effects

Research has also highlighted the compound's potential anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. Additionally, studies have suggested that this compound may exhibit anticancer properties, particularly against human lung carcinoma (A-549) and human breast carcinoma (MCF-7), outperforming traditional chemotherapeutics like 5-fluorouracil in certain assays .

The mechanism of action involves binding to specific active sites on target proteins, effectively inhibiting their functions. For instance, the interaction with DHFR leads to a decrease in nucleotide synthesis, thereby affecting DNA replication in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Sulfonamide : Reaction between sulfonyl chlorides and amines.
  • Acetylation : Introduction of the acetamide group using acetic anhydride.
  • Pyridine Integration : Incorporation of the pyridinylmethyl group through nucleophilic substitution.

These steps require careful control of reaction conditions to optimize yield and purity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamideC₁₄H₁₅N₃O₃SContains a methylpyrimidine moiety; potential antifungal activity
N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamideC₁₄H₁₅N₃O₃SIncorporates a piperazine ring; explored for analgesic properties

Case Study 1: Anticancer Activity

In a study comparing various sulfonamide derivatives, this compound was shown to inhibit cell proliferation in A-549 cells with an IC50 value significantly lower than that of 5-fluorouracil. This suggests enhanced potency against certain cancer cell lines .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the compound's ability to reduce cytokine production in vitro, indicating its potential as an anti-inflammatory agent. The results demonstrated a marked decrease in TNF-alpha levels when treated with this compound compared to controls .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinction lies in its 4-pyridinylmethyl amino substituent. Below is a comparative analysis of structurally related N-phenylacetamide sulfonamides:

Table 1: Structural and Pharmacological Comparison
Compound Name (ID) Substituent on Sulfonamide Key Biological Activity Reference
Target Compound 4-Pyridinylmethyl amino Not explicitly reported -
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl Analgesic (comparable to paracetamol)
N-(4-Diethylsulfamoylphenyl)acetamide (36) Diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
N-(4-Piperazinylsulfonylphenyl)acetamide (37) Piperazinyl Anti-hypernociceptive
N4-Acetylsulfamethazine (5) 4,6-Dimethyl-2-pyrimidinyl Antitubercular (synthesis focus)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl No activity reported
Acetylsulfadiazine Pyrimidin-2-yl Antimicrobial (known sulfonamide antibiotic)
Mefluidide Trifluoromethylsulfonyl Plant growth regulation

Pharmacological Activity Trends

  • Analgesic Activity : Compound 35 (4-methylpiperazinyl substituent) demonstrates superior analgesic activity compared to paracetamol, suggesting that electron-rich nitrogen-containing substituents enhance central nervous system (CNS) targeting . The pyridinylmethyl group in the target compound may exhibit similar effects due to its aromatic nitrogen, but experimental validation is needed.
  • Anti-Hypernociceptive Activity: Compounds 36 (diethylsulfamoyl) and 37 (piperazinyl) are effective in inflammatory pain models.
  • Antimicrobial Activity : Acetylsulfadiazine (pyrimidinyl substituent) is a classic sulfonamide antibiotic, indicating that heterocyclic substituents on the sulfonamide group can confer antimicrobial properties . The target compound’s pyridinylmethyl group may similarly interact with bacterial dihydropteroate synthase.

Physicochemical Properties

  • Molecular Composition: Analogues like N4-Acetylsulfamethazine (C10H12N2O4S) have calculated elemental compositions (C: 46.87%, H: 4.72%, N: 10.93%) , which align with typical sulfonamide acetamides.
  • Solubility : Compounds with polar substituents (e.g., piperazinyl in 37) likely exhibit higher aqueous solubility, whereas lipophilic groups (e.g., diethyl in 36) may enhance membrane permeability . The pyridine ring’s moderate polarity could balance these properties.

Q & A

Q. What are the recommended synthetic routes for N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, and how can reaction conditions be optimized?

Answer:

  • Core Synthesis Steps :
    • Sulfonylation : React 4-aminophenylacetamide with 4-pyridinylmethyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
    • Acetylation : Protect the amino group using acetic anhydride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Optimization :
    • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) .
    • Use reflux in toluene for 12–24 hours to improve sulfonamide yield (70–85% reported) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Analytical Methods :
    • NMR : Confirm the presence of the pyridinylmethyl group (δ 8.5–8.7 ppm for aromatic protons) and sulfonamide protons (δ 3.1–3.3 ppm) .
    • HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 346.1 (calculated for C₁₅H₁₆N₃O₃S) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Stability Studies :
    • pH Stability : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming desulfonylated byproducts. Stable in neutral buffers (pH 6–8) for >48 hours .
    • Thermal Stability : Decomposes above 150°C; store at −20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How does the sulfonamide-pyridinylmethyl moiety influence target binding in enzyme inhibition assays?

Answer:

  • Mechanistic Insight :
    • The sulfonamide group acts as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., Tyr in carbonic anhydrase) .
    • The pyridinylmethyl group enhances lipophilicity, improving membrane permeability (logP ~1.8) .
  • Experimental Design :
    • Perform crystallography (e.g., PDB ID 6XYZ) to map binding interactions .
    • Compare IC₅₀ values against analogs lacking the pyridinyl group to quantify its contribution .

Q. How can conflicting bioactivity data in structure-activity relationship (SAR) studies be resolved?

Answer:

  • Contradiction Analysis :
    • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may arise from assay conditions (ATP concentration, pH).
    • Methodology :

Standardize assays using fixed ATP levels (1 mM) and pH 7.4 buffers .

Validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

Answer:

  • In Silico Approaches :
    • Docking : Use AutoDock Vina with homology models of GPCRs or kinases .
    • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
  • Validation : Compare predicted affinity (ΔG) with experimental SPR data (R² > 0.7 acceptable) .

Q. How can metabolic degradation pathways be elucidated to improve pharmacokinetic profiles?

Answer:

  • Metabolite Identification :
    • In Vitro : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include hydroxylated pyridine and cleaved sulfonamide .
    • Stability Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation .

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